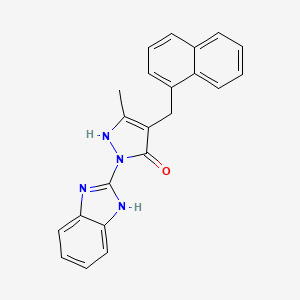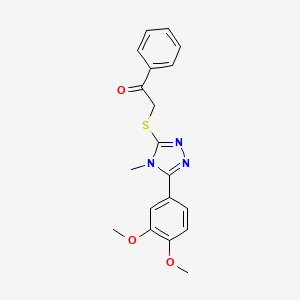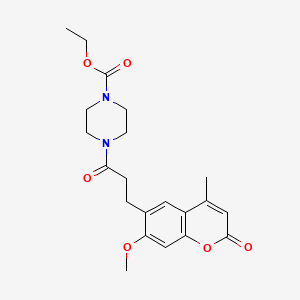![molecular formula C17H16ClN5O B12206187 3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-(4-chlorophenyl)ethylidene]propanehydrazide](/img/structure/B12206187.png)
3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-(4-chlorophenyl)ethylidene]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-(1-(4-CHLOROPHENYL)ETHYLIDENE)PROPANOHYDRAZIDE is a complex organic compound that features a benzotriazole ring, a chlorophenyl group, and a propanohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-(1-(4-CHLOROPHENYL)ETHYLIDENE)PROPANOHYDRAZIDE typically involves the following steps:
Formation of the Benzotriazole Ring: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride.
Formation of the Propanohydrazide Moiety: The propanohydrazide moiety is synthesized by reacting propanoic acid with hydrazine hydrate.
Final Coupling Reaction: The final step involves coupling the benzotriazole derivative with the chlorophenyl and propanohydrazide intermediates under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, forming corresponding oxides.
Reduction: Reduction reactions can occur at the benzotriazole ring or the chlorophenyl group, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced benzotriazole or chlorophenyl derivatives.
Substitution: Formation of substituted chlorophenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Materials Science: It can be used in the synthesis of polymers and advanced materials with specific properties, such as conductivity or fluorescence.
Biology and Medicine
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to interact with microbial cell membranes and proteins.
Drug Development: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Corrosion Inhibitors: The compound can be used as a corrosion inhibitor in various industrial applications, protecting metals from oxidative damage.
Dye and Pigment Production: It can be used in the synthesis of dyes and pigments with specific color properties.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-(1-(4-CHLOROPHENYL)ETHYLIDENE)PROPANOHYDRAZIDE involves its interaction with molecular targets such as enzymes, receptors, or microbial cell membranes. The benzotriazole ring can interact with metal ions, forming stable complexes that inhibit enzymatic activity. The chlorophenyl group can interact with hydrophobic regions of proteins or cell membranes, disrupting their function.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Benzotriazole: A simpler compound with a benzotriazole ring, used as a corrosion inhibitor and in the synthesis of more complex derivatives.
4-Chlorobenzohydrazide: A compound with a chlorophenyl group and a hydrazide moiety, used in the synthesis of pharmaceuticals and agrochemicals.
N’-Benzylidenepropanohydrazide: A compound with a propanohydrazide moiety, used in the synthesis of various organic compounds.
Uniqueness
3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-(1-(4-CHLOROPHENYL)ETHYLIDENE)PROPANOHYDRAZIDE is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the benzotriazole ring, chlorophenyl group, and propanohydrazide moiety allows for diverse applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C17H16ClN5O |
|---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
3-(benzotriazol-1-yl)-N-[(Z)-1-(4-chlorophenyl)ethylideneamino]propanamide |
InChI |
InChI=1S/C17H16ClN5O/c1-12(13-6-8-14(18)9-7-13)19-21-17(24)10-11-23-16-5-3-2-4-15(16)20-22-23/h2-9H,10-11H2,1H3,(H,21,24)/b19-12- |
InChI Key |
YQQPVUOEEONHDS-UNOMPAQXSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-4-methylbenzamide](/img/structure/B12206110.png)
![3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B12206116.png)
![2-[7-(5-chloro-2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B12206120.png)
![1-{[6-(Pentyloxy)naphthalen-2-yl]sulfonyl}piperidine](/img/structure/B12206134.png)
![2,2-diphenyl-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12206143.png)
![(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4-dimethoxybenzoate](/img/structure/B12206146.png)
![(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12206150.png)


![(7Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-methoxybenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one](/img/structure/B12206169.png)

![7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12206195.png)
![4-methoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12206203.png)
![N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide](/img/structure/B12206206.png)
